molecular formula C6H12ClN B1375776 3-Azabicyclo[3.1.1]heptane hydrochloride CAS No. 1427380-44-6

3-Azabicyclo[3.1.1]heptane hydrochloride

Cat. No.: B1375776
CAS No.: 1427380-44-6
M. Wt: 133.62 g/mol
InChI Key: OMFJJGDERYLMRX-UHFFFAOYSA-N
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Description

3-Azabicyclo[31This compound is a white to off-white crystalline powder and is the hydrochloride salt of quinuclidin-3-ol.

Biochemical Analysis

Biochemical Properties

3-Azabicyclo[3.1.1]heptane hydrochloride plays a crucial role in biochemical reactions, particularly as a bioisostere for meta-substituted benzenes . This compound interacts with various enzymes, proteins, and other biomolecules, mimicking the physicochemical properties of benzenes. For instance, it has been incorporated into the structure of the antihistamine drug Rupatidine, replacing the pyridine ring and significantly improving its physicochemical properties . The interactions of this compound with biomolecules are primarily based on its ability to maintain similar angles and distances between substituents as those found in benzenes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes . For example, its incorporation into drug structures has demonstrated enhanced cellular uptake and improved therapeutic efficacy . Additionally, this compound has been observed to affect gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a bioisostere, replacing aromatic rings in biologically active molecules and maintaining their functional properties . The nitrogen atom in its structure allows for specific binding interactions with enzymes and proteins, leading to either inhibition or activation of their functions . These interactions result in altered gene expression and subsequent changes in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under various conditions, making it suitable for long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance therapeutic efficacy without causing significant adverse effects . High doses have been associated with toxic effects, including cellular damage and altered metabolic processes . These findings underscore the importance of determining optimal dosages for therapeutic applications to minimize potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to influence the activity of specific enzymes, leading to changes in metabolic pathways and the production of key metabolites . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound has been observed to localize in specific cellular compartments, influencing its accumulation and activity . The transport mechanisms and binding interactions of this compound are essential for understanding its distribution and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . These localization patterns are critical for its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: A general approach to synthesizing 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Another route involves the photocatalytic Minisci-like reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .

Industrial Production Methods: Industrial production methods for 3-azabicyclo[3.1.1]heptane hydrochloride are not extensively documented in the literature. the scalability of the reduction of spirocyclic oxetanyl nitriles suggests potential for industrial application .

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including reduction, substitution, and photocatalytic reactions. The reduction of spirocyclic oxetanyl nitriles is a key reaction in its synthesis . The compound can also participate in Minisci-like reactions to introduce heterocycles at the bridgehead position .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include lithium aluminum hydride (LiAlH4) for reduction reactions and N-hydroxyphthalimide esters for Minisci-like reactions . Conditions for these reactions typically involve mild temperatures and the use of photocatalysts in the case of Minisci-like reactions .

Major Products Formed: The major products formed from these reactions include various substituted 3-azabicyclo[3.1.1]heptanes, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications. It is used as a bioisostere in medicinal chemistry to mimic the fragment of meta-substituted benzenes in biologically active compounds . This compound has been incorporated into the structure of the antihistamine drug Rupatidine, leading to improved physicochemical properties . Additionally, it is relevant in drug discovery for improving the performance of drug candidates by enhancing metabolic stability and lipophilicity .

Comparison with Similar Compounds

3-Azabicyclo[3.1.1]heptane hydrochloride is unique in its ability to mimic the fragment of meta-substituted benzenes and pyridines . Similar compounds include bicyclo[3.1.1]heptanes and aza-bicyclo[3.1.1]heptanes, which also serve as bioisosteres in medicinal chemistry . These compounds share similar angles between exit vectors and distances between substituents, contributing to their similar physicochemical properties .

Properties

IUPAC Name

3-azabicyclo[3.1.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-5-2-6(1)4-7-3-5;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFJJGDERYLMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856654
Record name 3-Azabicyclo[3.1.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427380-44-6
Record name 3-Azabicyclo[3.1.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-azabicyclo[3.1.1]heptane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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